2-Bromo-5-neopentylpyrazine
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Overview
Description
2-Bromo-5-neopentylpyrazine is a chemical compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-neopentylpyrazine typically involves the bromination of 5-neopentylpyrazine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-neopentylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base, and an organoboron reagent.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be obtained.
Coupling Products:
Scientific Research Applications
2-Bromo-5-neopentylpyrazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-neopentylpyrazine and its derivatives largely depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2-Bromo-5-methylpyrazine
- 2-Bromo-5-ethylpyrazine
- 2-Bromo-5-isopropylpyrazine
Comparison: 2-Bromo-5-neopentylpyrazine is unique due to the presence of the neopentyl group, which can influence its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
2-bromo-5-(2,2-dimethylpropyl)pyrazine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)4-7-5-12-8(10)6-11-7/h5-6H,4H2,1-3H3 |
InChI Key |
BUYNVDJUUUEAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CN=C(C=N1)Br |
Origin of Product |
United States |
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